2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol
Overview
Description
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methyl group at the 3-position and a sulfanyl group at the 5-position, which is further connected to an ethanol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been reported to exhibit anticancer activity, tested on human ovarian cancer cell lines .
Mode of Action
It is known that the 1,2,3-triazole ring system, which is a part of the compound, can be obtained by the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to the myriad of biological activities exhibited by 1,2,3-triazole, including antibacterial, antimalarial, and antiviral activities .
Biochemical Pathways
Compounds with similar structures have been reported to influence coordination behavior of the ligand, allowing the formation of both complexes with bridging ligands and chelates .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
It is known that the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group of similar compounds makes the molecule less active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and carboxylic acids under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazole ring.
Attachment of the Ethanol Moiety: The final step involves the reaction of the sulfanyl-substituted triazole with an appropriate ethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanol
- 2-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol
- 2-[(1H-1,2,3-triazol-5-ylthio)ethanamine hydrochloride
Uniqueness
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-2-9/h9H,2-3H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWULDMXKCBNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585931 | |
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646534-23-8 | |
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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